molecular formula C14H20O3 B1518631 2-(3-Tert-butylphenoxy)butanoic acid CAS No. 1157985-51-7

2-(3-Tert-butylphenoxy)butanoic acid

Cat. No. B1518631
CAS RN: 1157985-51-7
M. Wt: 236.31 g/mol
InChI Key: IOUZSIUXDWNRLL-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenoxy)butanoic acid is a chemical compound with the molecular formula C14H20O3 and a molecular weight of 236.31 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-7-10(9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

1. Application in Metal Complexes and Catalysis

Research shows that tert-butylphenols, similar in structure to 2-(3-Tert-butylphenoxy)butanoic acid, are used in the formation of metal complexes. These complexes are significant in catalysis, exhibiting properties like ferromagnetic exchange and unique reactivity under specific conditions. For instance, the study by Speier et al. (1996) explores the reactions of 3,5-di-tert-butylcatechol with copper and its compounds, revealing significant insights into the metal-ligand interactions and magnetic properties (Speier, Csihony, Whalen, & Pierpont, 1996).

2. Role in Stereoselective Hydrogenation

Tert-butylphenols, closely related to this compound, are also involved in stereoselective hydrogenation processes. Hiyoshi et al. (2007) conducted a study on the hydrogenation of tert-butylphenols, demonstrating improved stereoselectivity in specific conditions, which could have implications in the synthesis of complex organic molecules (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).

3. Electrochemical Applications

The electrochemical properties of compounds with tert-butyl groups, such as this compound, are explored in various research. Elsler et al. (2014) investigated the oxidative cross-coupling of phenols, highlighting the use of electrochemical methods in generating products with tert-butyl groups. This research points towards potential applications in electrochemistry and synthetic chemistry (Elsler, Schollmeyer, Dyballa, Franke, & Waldvogel, 2014).

4. Antioxidant Activity

Compounds like this compound are investigated for their antioxidant properties. For example, Barclay, Edwards, and Vinqvist (1999) studied the antioxidant activities of various phenols and catechols, including derivatives with tert-butyl groups. Understanding these properties is crucial for applications in biology and materials science (Barclay, Edwards, & Vinqvist, 1999).

5. Applications in Biochemical Studies

The biochemical properties of tert-butylphenols and related compounds are also of interest. Milaeva et al. (2013) synthesized and characterized metal complexes with antioxidant tert-butylphenol moieties, exploring their antioxidant activity and potential biological applications (Milaeva, Shpakovsky, Gracheva, Orlova, Maduar, Tarasevich, Meleshonkova, Dubova, & Shevtsova, 2013).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

2-(3-tert-butylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-7-10(9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUZSIUXDWNRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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